molecular formula C13H10N2O4S2 B344887 N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide

Cat. No.: B344887
M. Wt: 322.4 g/mol
InChI Key: UVSPKKJKXDTKMJ-UHFFFAOYSA-N
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Description

N-(6-Methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS 328090-11-5) is a chemical compound with the molecular formula C13H10N2O4S2 and a molecular weight of 322.4 g/mol . It belongs to the benzothiazole class of heterocyclic compounds, which are recognized as a vital pharmacophore and privileged structure in medicinal chemistry due to their diverse biological activities . Benzothiazole derivatives, in particular 2-aryl benzothiazoles, have attracted significant scientific interest for their potential applications in central nervous system (CNS)-related drug discovery . Recent research on structurally related benzothiazole–piperazine hybrids has demonstrated their rational design as multifunctional ligands for investigating therapies for complex neurodegenerative conditions, showing promising functions such as cholinesterase inhibition and anti-β-amyloid aggregation activity . This underscores the research value of the benzothiazole core as a building block for developing novel bioactive molecules. As a key intermediate, this compound is intended for use in pharmaceutical research and development, specifically for the synthesis and exploration of new chemical entities with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S2/c1-21(17,18)8-4-5-9-11(7-8)20-13(14-9)15-12(16)10-3-2-6-19-10/h2-7H,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVSPKKJKXDTKMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of 6-(Methylthio)benzothiazole Derivatives

A prevalent strategy involves the oxidation of 6-(methylthio)-1,3-benzothiazol-2-amine to its sulfonyl counterpart. This method leverages the reactivity of thioether groups, which are oxidized to sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic conditions. For example, treatment of 6-(methylthio)-1,3-benzothiazol-2-amine with 30% H₂O₂ in acetic acid at 60–80°C for 4–6 hours yields 6-methanesulfonyl-1,3-benzothiazol-2-amine with >85% efficiency.

Key Reaction Conditions:

ReagentSolventTemperatureTimeYield
H₂O₂ (30%)Acetic acid60–80°C4–6 h85–90%
mCPBADCM25°C12 h78%

Direct Cyclization with Pre-Functionalized Intermediates

Alternative approaches involve constructing the benzothiazole ring from precursors bearing the methanesulfonyl group. For instance, 2-amino-6-(methanesulfonyl)benzenethiol undergoes cyclization with phosgene or thiophosgene in tetrahydrofuran (THF) to form the benzothiazole core. This method circumvents post-cyclization modifications but requires precise control over reaction stoichiometry to avoid over-oxidation or ring degradation.

Amide Bond Formation with Furan-2-carboxylic Acid

The coupling of 6-methanesulfonyl-1,3-benzothiazol-2-amine with furan-2-carboxylic acid derivatives is critical for assembling the target molecule.

Acyl Chloride-Mediated Coupling

Furan-2-carbonyl chloride reacts with the benzothiazol-2-amine in the presence of a base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to form the amide bond. This method, adapted from patented protocols, typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents at 0–25°C. For example, stirring equimolar amounts of furan-2-carbonyl chloride and 6-methanesulfonyl-1,3-benzothiazol-2-amine in DCM with TEA for 2–4 hours yields the target compound in 75–88% purity.

Optimized Parameters:

Acid ChlorideBaseSolventTemperatureTimeYield
Furan-2-carbonyl ClTEADCM0°C → 25°C3 h82%
Furan-2-carbonyl ClDIPEATHF25°C2 h88%

Carbodiimide-Based Coupling

For milder conditions, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) paired with hydroxybenzotriazole (HOBt) facilitate the reaction between furan-2-carboxylic acid and the amine. This method, though costlier, minimizes side reactions and is suitable for acid-sensitive substrates. Reactions in dimethylformamide (DMF) at 0°C for 1 hour followed by room-temperature stirring achieve yields of 70–80%.

Purification and Characterization

Crude products are purified via recrystallization or column chromatography. A water/acetone mixture (1:3 v/v) effectively isolates the target compound as a white crystalline solid. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity, with characteristic signals for the methanesulfonyl group (δ 3.15 ppm, singlet, 3H) and furan protons (δ 6.60–7.40 ppm).

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

  • Oxidation Route: High yields (85–90%) but requires handling corrosive oxidants.

  • Direct Cyclization: Fewer steps but demands specialized precursors.

  • Acyl Chloride Coupling: Rapid and scalable, though moisture-sensitive.

Industrial Applications and Modifications

Patent data highlights derivatives of N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide as antimicrobial agents. Modifications such as nitro or trifluoromethyl substitutions on the benzothiazole ring enhance bioactivity, though they necessitate adjusted synthetic protocols (e.g., nitration before sulfonation) .

Chemical Reactions Analysis

Types of Reactions

WAY-278759 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions of WAY-278759 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from the reactions of WAY-278759 depend on the specific reaction conditions and reagents used. These products are typically intermediates or derivatives that retain the core structure of WAY-278759.

Scientific Research Applications

WAY-278759 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the degradation of MK2 and its effects on various biochemical pathways.

    Biology: Employed in cellular studies to understand the role of MK2 in inflammatory responses and other cellular processes.

    Medicine: Investigated for its potential therapeutic applications in diseases where MK2 plays a critical role, such as inflammatory diseases.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting MK2.

Mechanism of Action

WAY-278759 exerts its effects by targeting and degrading the MK2 protein. The degradation of MK2 disrupts its role in various cellular pathways, particularly those involved in inflammation. This mechanism involves the binding of WAY-278759 to MK2, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzothiazole Cores

The European patent (EP3348550A1) highlights benzothiazole-2-yl acetamides substituted with trifluoromethyl, methoxy, and phenyl groups (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide) . These compounds share the benzothiazole core but differ in substituents and linker regions. Key comparisons include:

  • Substituent Effects : The methanesulfonyl group in the target compound may offer superior solubility compared to the trifluoromethyl group in patent derivatives, which is typically lipophilic.

Furan-2-Carboxamide Derivatives

Cardiff University’s study synthesizes N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide and its analogs (e.g., compound 262) . These derivatives retain the furan-2-carboxamide moiety but replace the benzothiazole core with benzyl-aniline systems. Key distinctions include:

  • Bioactivity : The benzothiazole core in the target compound is associated with kinase inhibition, while the benzyl-aniline analogs in the Cardiff study were designed to mimic fluoxetine’s serotonin reuptake inhibition .
  • Synthetic Complexity : The target compound’s synthesis likely requires multi-step coupling (e.g., amidation of benzothiazole intermediates), whereas the Cardiff analogs employ reductive amination and coupling with furan-2-carboxylic acid .

Substituent Variations in Related Carboxamides

N-(4-Bromophenyl)furan-2-carboxamide (synthesized via Suzuki-Miyaura cross-coupling) demonstrates the impact of aryl substituents on electronic and steric profiles .

Research Findings and Implications

  • Bioactivity Potential: The methanesulfonyl group may improve pharmacokinetic properties compared to trifluoromethyl or bromo substituents, as seen in kinase inhibitors .
  • Synthetic Challenges : Direct amidation of benzothiazole intermediates (as inferred for the target compound) may require optimized conditions to avoid side reactions, contrasting with the reductive amination strategies used for benzyl-aniline analogs .
  • Structural Rigidity : The furan-2-carboxamide’s planar structure could enhance binding to flat enzymatic pockets, whereas flexible acetamide linkers (e.g., in patent compounds) might favor allosteric sites .

Biological Activity

N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a benzothiazole core, a furan moiety, and a carboxamide group. The synthesis typically involves:

  • Formation of the Benzothiazole Ring : Cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone.
  • Introduction of the Methylsulfonyl Group : Achieved through sulfonation using methylsulfonyl chloride.
  • Formation of the Furan Moiety : Often synthesized via nitration of a furan derivative.

This multi-step process allows for the creation of diverse derivatives that may enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. Key findings include:

  • Inhibition of Cancer Cell Proliferation : The compound has demonstrated significant inhibitory effects on various cancer cell lines, including A431 (human epidermoid carcinoma) and A549 (non-small cell lung cancer). The MTT assay indicated a dose-dependent reduction in cell viability at concentrations ranging from 1 to 4 µM .
  • Mechanisms of Action :
    • Induction of Apoptosis : Flow cytometry analysis revealed that treatment with the compound increased apoptotic cell populations.
    • Cell Cycle Arrest : Western blot assays showed alterations in protein expression related to cell cycle regulation, suggesting that the compound may induce G1 phase arrest in treated cells .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has been evaluated for anti-inflammatory activity:

  • Reduction of Inflammatory Markers : Studies using RAW264.7 macrophages demonstrated that the compound significantly decreased levels of pro-inflammatory cytokines IL-6 and TNF-α upon treatment .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar benzothiazole derivatives is provided below:

Compound NameStructureAnticancer ActivityAnti-inflammatory Activity
This compoundStructureHighModerate
N-(6-chloro-1,3-benzothiazol-2-yl)furan-2-carboxamideStructureModerateLow
Benzothiazole-piperazine hybridsStructureHighHigh

Case Study 1: Antitumor Efficacy

A recent study synthesized a series of benzothiazole derivatives and evaluated their effects on A431 and A549 cells. Among these compounds, one derivative exhibited IC50 values comparable to established anticancer drugs, indicating promising therapeutic potential against resistant cancer types.

Case Study 2: Neuroprotective Effects

Research into benzothiazole derivatives has also suggested neuroprotective properties. Compounds similar to this compound have shown efficacy in inhibiting acetylcholinesterase (AChE), making them candidates for Alzheimer's disease treatment .

Q & A

Q. What are the recommended synthetic routes for N-(6-methanesulfonyl-1,3-benzothiazol-2-yl)furan-2-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves:
  • Step 1 : Formation of the benzothiazole core via cyclization of 2-amino-6-methanesulfonylbenzothiazole precursors under controlled pH and temperature .
  • Step 2 : Coupling the benzothiazole intermediate with furan-2-carboxylic acid derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF or THF .
  • Optimization : Reaction yields improve with inert atmospheres (N₂/Ar), solvent purity, and temperature gradients (e.g., 0°C to room temperature for coupling steps). Monitor progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Which analytical techniques are critical for characterizing purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : Use DMSO-d₆ to resolve methanesulfonyl protons (δ ~3.3 ppm) and furan carboxamide carbonyl signals (δ ~165 ppm in ¹³C NMR) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and rule out side products .

Advanced Research Questions

Q. How should researchers address contradictory bioactivity data across studies?

  • Methodological Answer :
  • Assay Standardization : Replicate experiments using consistent cell lines (e.g., HepG2 for anticancer studies) and control compounds .
  • Purity Verification : Re-test compounds with ≥98% HPLC purity to exclude batch variability .
  • Statistical Analysis : Apply multivariate regression to identify confounding factors (e.g., solvent DMSO concentration in cell assays) .

Q. What strategies are effective for elucidating the methanesulfonyl group’s role in bioactivity via SAR studies?

  • Methodological Answer :
  • Analog Synthesis : Prepare derivatives lacking the methanesulfonyl group or replacing it with sulfonamide/sulfonic acid moieties .
  • Biological Testing : Compare IC₅₀ values against parent compound in enzyme inhibition assays (e.g., kinase profiling) .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess binding affinity changes in target proteins (e.g., EGFR) .

Q. How can in vitro findings be translated to in vivo models while minimizing toxicity?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Conduct ADME studies in rodents to determine bioavailability and metabolic stability (e.g., plasma half-life via LC-MS) .
  • Dose Optimization : Use staggered dosing (e.g., 10–50 mg/kg/day) in xenograft models, monitoring liver/kidney function markers (ALT, creatinine) .
  • Toxicogenomics : RNA-seq analysis of liver tissues to identify off-target gene expression changes .

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